molecular formula C10H9N3O2 B3361758 3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)- CAS No. 93251-24-2

3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)-

Cat. No. B3361758
CAS RN: 93251-24-2
M. Wt: 203.20 g/mol
InChI Key: HWXZYGQGFOTKAD-UHFFFAOYSA-N
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Description

Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The “4-amino-6-(4-hydroxyphenyl)-” part suggests that an amino group is attached to the 4th carbon of the ring and a phenol group is attached to the 6th carbon .


Synthesis Analysis

While specific synthesis methods for “3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)-” are not available, similar compounds like polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized using multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of “3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)-” would consist of a pyridazinone ring with an amino group at the 4th carbon and a phenol group at the 6th carbon .

Future Directions

The future directions for “3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)-” could involve further studies on its synthesis, properties, and potential applications, given the interesting properties of similar compounds .

properties

IUPAC Name

5-amino-3-(4-hydroxyphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-5-9(12-13-10(8)15)6-1-3-7(14)4-2-6/h1-5,14H,(H2,11,12)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXZYGQGFOTKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536539
Record name 4-Amino-6-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93251-24-2
Record name 4-Amino-6-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)-
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Reactant of Route 6
3(2H)-Pyridazinone, 4-amino-6-(4-hydroxyphenyl)-

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